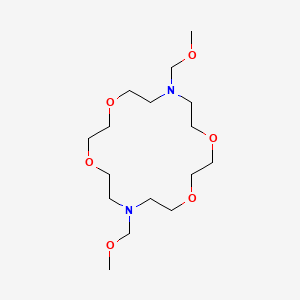

N,N'-Bis-(methoxymethyl)diaza-18-crown-6

Description

N,N'-Bis-(methoxymethyl)diaza-18-crown-6 is a macrocyclic polyether featuring two nitrogen atoms within its 18-membered ring, each substituted with methoxymethyl (-CH₂-O-CH₃) groups. This compound is synthesized via the Mannich reaction, where formaldehyde and methoxymethylamine react with diaza-18-crown-6 under basic conditions . The methoxymethyl substituents enhance solubility in organic solvents and provide reactive sites for further functionalization, making it a versatile precursor for supramolecular chemistry applications. Its structure allows selective binding to cations, particularly alkali and alkaline earth metals, due to the electron-rich oxygen atoms within the crown ether cavity.

Properties

Molecular Formula |

C16H34N2O6 |

|---|---|

Molecular Weight |

350.45 g/mol |

IUPAC Name |

7,16-bis(methoxymethyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane |

InChI |

InChI=1S/C16H34N2O6/c1-19-15-17-3-7-21-11-13-23-9-5-18(16-20-2)6-10-24-14-12-22-8-4-17/h3-16H2,1-2H3 |

InChI Key |

DODKXRDYCHBMCR-UHFFFAOYSA-N |

Canonical SMILES |

COCN1CCOCCOCCN(CCOCCOCC1)COC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Bis-(methoxymethyl)diaza-18-crown-6 can be synthesized through a modified Williamson ether synthesis. This involves the reaction of 1,2-bis(2-iodoethoxy)ethane with 1,2-bis(2-aminoethoxy)ethane in the presence of a base such as potassium hydroxide. The reaction is typically carried out in a solvent like acetonitrile at elevated temperatures .

Industrial Production Methods: Industrial production of N,N’-Bis-(methoxymethyl)diaza-18-crown-6 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis-(methoxymethyl)diaza-18-crown-6 undergoes various chemical reactions, including substitution and complexation reactions. It can react with trimethylsilyl azide to form 1,10-bis(azidomethyl)-1,10-diaza-18-crown-6, which can further react with dimethyl acetylenedicarboxylate to yield 1,10-bis(4,5-dimethoxycarbonyltriazolomethyl)-1,10-diaza-18-crown-6 .

Common Reagents and Conditions: Common reagents used in the reactions of N,N’-Bis-(methoxymethyl)diaza-18-crown-6 include trimethylsilyl azide, dimethyl acetylenedicarboxylate, and various amines. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed: The major products formed from the reactions of N,N’-Bis-(methoxymethyl)diaza-18-crown-6 include azidomethyl and triazolomethyl derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

N,N’-Bis-(methoxymethyl)diaza-18-crown-6 has a wide range of applications in scientific research. In chemistry, it is used as a ligand to form stable complexes with metal cations, which can be useful in catalysis and separation processes . In biology and medicine, it is used in the study of ion transport and membrane permeability due to its ability to complex with various ions . In industry, it is used as a phase transfer catalyst to facilitate reactions between compounds in different phases .

Mechanism of Action

The mechanism of action of N,N’-Bis-(methoxymethyl)diaza-18-crown-6 involves the formation of stable complexes with metal cations. The crown ether ring provides a cavity that can accommodate the cation, stabilizing it through electrostatic interactions and coordination bonds. This complexation can alter the reactivity and solubility of the cation, making it useful in various chemical processes .

Comparison with Similar Compounds

Research Findings and Case Studies

Host-Guest Chemistry

- Cryptand Synthesis : this compound reacts with α,α'-dibromo-p-xylene to form cryptands with three-dimensional cavities. These structures exhibit enhanced selectivity for Ag⁺ and Pb²⁺ due to aromatic π-interactions .

- Zwitterionic Behavior: N,N'-Bis(phosphonomethyl)-diaza-18-crown-6 forms zwitterions via proton transfer to nitrogen atoms, enabling hydrogen-bonded networks that stabilize layered zirconium phosphonates .

Structural Insights from Crystallography

- Ba²⁺ Complexation : The crystal structure of N,N'-Bis(4-chlorophenyl)-diaza-18-crown-6 with Ba(SCN)₂ reveals a 1:1 stoichiometry, where Ba²⁺ is coordinated by six oxygen atoms and two nitrogen atoms, achieving a near-ideal fit within the cavity .

- Cavity Flexibility : Methoxymethyl substituents introduce conformational flexibility, allowing the crown ether to adapt to cations of varying sizes, whereas rigid carboxymethyl derivatives maintain a fixed cavity size .

Functional Performance in Membranes

- Ion Transport : Methoxymethyl derivatives demonstrate moderate Na⁺/K⁺ selectivity in liquid membranes, while carboxymethyl analogs achieve >95% Ca²⁺ transport efficiency in organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.